Product packaging for 2-iodo-N-(2-phenylethyl)acetamide(Cat. No.:CAS No. 64297-97-8)

2-iodo-N-(2-phenylethyl)acetamide

Cat. No.: B2887889
CAS No.: 64297-97-8
M. Wt: 289.116
InChI Key: AAPOELDYPINJTH-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Acetamides and Phenylethylamine Derivatives

2-Iodo-N-(2-phenylethyl)acetamide belongs to two significant classes of chemical compounds: halogenated acetamides and phenylethylamine derivatives.

Halogenated Acetamides: This class of compounds is characterized by the presence of a halogen atom (fluorine, chlorine, bromine, or iodine) on the acetyl group of an acetamide (B32628). The inclusion of a halogen can significantly alter the chemical reactivity and biological activity of the parent molecule. nih.govelsevierpure.comresearchgate.netbohrium.com Research into halogenated acetamides has revealed their potential as antagonists for receptors like TRPV1, which is involved in pain sensation. nih.govelsevierpure.comresearchgate.net The versatility of haloamides is a key area of interest in medicinal chemistry. sorbonne-universite.fr

Phenylethylamine Derivatives: Phenylethylamines are a broad class of compounds based on the phenethylamine (B48288) structure, which consists of a phenyl ring attached to an amino group via a two-carbon side chain. wikipedia.org This structural motif is found in many naturally occurring and synthetic compounds with significant biological activity, including neurotransmitters and psychoactive substances. mdpi.comnih.govacs.orgnih.gov The phenylethylamine framework is a common scaffold in medicinal chemistry, with derivatives being explored for their effects on various biological targets. mdpi.comnih.govnih.govbiomolther.orgnih.gov

Historical Perspective on Related Chemical Entities in Scholarly Literature

The study of phenylethylamine and its derivatives has a long history, dating back to the late 19th century. nih.gov The parent compound, 2-phenylethylamine, was first synthesized in 1909. acs.org Over the decades, extensive research has been conducted on modifying the phenylethylamine structure to understand its structure-activity relationships (SAR). nih.govbiomolther.orgnih.gov This has led to the development of numerous compounds with a wide range of pharmacological effects. wikipedia.orgnih.govacs.org

Similarly, the investigation of halogenated organic compounds has been a cornerstone of organic and medicinal chemistry for many years. The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org

Significance of the Compound as a Research Target in Organic and Medicinal Chemistry

The compound this compound is a valuable tool in both organic and medicinal chemistry research. nuph.edu.ua Its iodoacetamide (B48618) group is a reactive functional group that can participate in various chemical reactions, making it useful for synthesizing more complex molecules. acs.org

In medicinal chemistry, the combination of the phenylethylamine scaffold and the reactive iodoacetamide group makes it an interesting candidate for designing and synthesizing new biologically active molecules. mdpi.comnih.gov For instance, it has been used in derivatization to confirm the structure of other complex molecules in metabolome analysis. nih.gov

Scope and Objectives of Current Research Directions for the Chemical Compound

Current research on this compound and related compounds is focused on several key areas:

Synthesis of Novel Derivatives: Researchers are exploring new synthetic routes to create a diverse library of derivatives. acs.org

Exploration of Biological Activity: There is ongoing investigation into the potential pharmacological effects of these compounds, particularly in areas like pain management and neuropharmacology. nih.govelsevierpure.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: A primary objective is to understand how modifications to the chemical structure of this compound affect its biological activity. nih.govbiomolther.orgnih.gov

Chemical Properties of this compound

PropertyValueReference
Chemical Formula C10H12INO americanelements.combldpharm.com
Molecular Weight 289.12 g/mol americanelements.combldpharm.com
IUPAC Name This compound americanelements.comfluorochem.co.uk
CAS Number 64297-97-8 bldpharm.comfluorochem.co.uk
SMILES C1=CC=C(C=C1)CCNC(=O)CI americanelements.comuni.lu
InChI InChI=1S/C10H12INO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) americanelements.comfluorochem.co.uk
InChIKey AAPOELDYPINJTH-UHFFFAOYSA-N americanelements.comfluorochem.co.uk
Appearance Powder americanelements.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12INO B2887889 2-iodo-N-(2-phenylethyl)acetamide CAS No. 64297-97-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPOELDYPINJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64297-97-8
Record name 2-iodo-N-(2-phenylethyl)acetamide
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Iodo-N-(2-phenylethyl)acetamide

Conventional methods for the synthesis of this compound rely on well-established, sequential reactions. These routes include the direct acylation of phenylethylamine, the iodination of an acetamide (B32628) precursor, and the conversion of other haloacetamides.

Conventional Amidation Reactions with Iodoacetyl Halides

The most direct approach to forming the amide bond is the reaction between 2-phenylethylamine and an activated iodoacetic acid derivative, typically iodoacetyl chloride or iodoacetyl anhydride (B1165640). This standard acylation reaction is usually performed in the presence of a base to neutralize the hydrogen halide byproduct.

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the iodoacetyl halide. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly employed.

ReactantsReagents/ConditionsProductNotes
2-PhenylethylamineIodoacetyl chloride, Base (e.g., Triethylamine, Pyridine), Aprotic Solvent (e.g., DCM)This compoundStandard Schotten-Baumann conditions can be applied.
2-PhenylethylamineIodoacetic acid, Coupling agent (e.g., DCC, EDC)This compoundCarbodiimide coupling is an alternative to using acyl halides.
2-PhenylethylamineIodoacetic anhydride, BaseThis compoundAnhydrides are effective acylating agents, yielding the amide and a carboxylate salt.

Iodination of N-(2-Phenylethyl)acetamide Precursors

An alternative strategy involves the synthesis of the non-halogenated precursor, N-(2-phenylethyl)acetamide, followed by α-iodination. N-(2-phenylethyl)acetamide can be readily prepared by reacting 2-phenylethylamine with acetic anhydride or acetyl chloride google.com.

The subsequent iodination at the α-position (the carbon adjacent to the carbonyl group) can be achieved using various iodinating agents. This reaction often proceeds via an enol or enolate intermediate, which is facilitated by either acidic or basic conditions. Reagents such as N-iodosuccinimide (NIS) in the presence of a catalyst are effective for this transformation testbook.com. Iron(III)-catalyzed iodination using NIS has been shown to be particularly effective for N-protected 2-phenylethylamines testbook.com.

A study on the synthesis of N-trifluoroacetamide derivatives included a general procedure for the iodination of arylamines, which can be adapted for this purpose umich.edu. For instance, the synthesis of 2,2,2-trifluoro-N-(2-(2-iodophenyl)ethyl)acetamide highlights a method where an N-protected phenylethylamine is subjected to iodination, demonstrating the feasibility of halogenating the phenylethyl moiety umich.edu.

Derivatization from Analogous Haloacetamides (e.g., Chloro- or Bromo-acetamides)

The target iodoacetamide (B48618) can be synthesized from its more readily available chloro- or bromo-analogs via a halogen exchange reaction, famously known as the Finkelstein reaction wikipedia.orgbyjus.com. This SN2 reaction involves treating N-(2-phenylethyl)-2-chloroacetamide or N-(2-phenylethyl)-2-bromoacetamide with an iodide salt, most commonly sodium iodide (NaI), in a suitable solvent like acetone (B3395972) wikipedia.orgbyjus.com.

The success of the Finkelstein reaction is driven by the differential solubility of the halide salts. Sodium iodide is soluble in acetone, whereas the resulting sodium chloride or sodium bromide is not, causing it to precipitate out of solution and drive the equilibrium towards the formation of the iodoalkane product wikipedia.org. This method is particularly effective for primary halides, such as the α-haloacetamides wikipedia.org. The synthesis of a cysteine protease inhibitor involved a Finkelstein reaction on 2-chloroacetamide (B119443) to generate the corresponding 2-iodoacetamide intermediate, showcasing the reaction's utility in similar systems umich.edu.

Starting MaterialReagents/ConditionsProductReaction Type
N-(2-Phenylethyl)-2-chloroacetamideSodium Iodide (NaI), AcetoneThis compoundFinkelstein Reaction wikipedia.orgbyjus.com
N-(2-Phenylethyl)-2-bromoacetamideSodium Iodide (NaI), AcetoneThis compoundFinkelstein Reaction wikipedia.orgbyjus.com

Advanced Synthetic Strategies

More recent synthetic methodologies offer novel and often more efficient pathways to α-haloacetamides, including the use of highly reactive intermediates like lithium carbenoids and the atom-economical approach of multicomponent reactions.

Application of Lithium Carbenoids in α-Haloacetamide Synthesis

A modern and versatile method for synthesizing N-substituted 2-haloacetamides involves the addition of lithium carbenoids to isocyanates researchgate.net. This approach provides a direct route to the target compounds and tolerates a wide range of functional groups researchgate.netmdpi.com. For the synthesis of this compound, the reaction would utilize phenethyl isocyanate as the electrophile.

The lithium carbenoid, specifically iodomethyllithium (ICH2Li), is typically generated in situ at low temperatures from diiodomethane (B129776) (CH2I2) and an organolithium reagent like methyllithium (B1224462) mdpi.com. The carbenoid then adds to the cumulative double bond system of the isocyanate.

This method is advantageous as it avoids the handling of potentially unstable iodoacetyl halides and can be performed in a one-pot fashion. Research has demonstrated that this reaction is highly efficient, with yields often exceeding 90% for various α-iodoacetamides mdpi.com.

IsocyanateCarbenoid PrecursorReagents/ConditionsProduct
Phenethyl isocyanateDiiodomethane (CH2I2)MeLi-LiBr, Et2OThis compound

Multicomponent Reaction (MCR) Approaches Involving Phenylethyl Isocyanide Intermediates

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, represent a highly efficient strategy for building molecular complexity acs.org. The Ugi four-component reaction (U-4CR) is a prominent example of an isocyanide-based MCR that can be adapted to synthesize precursors for the target molecule mdpi.comnih.gov.

In a relevant study, phenylethyl isocyanide was successfully employed in an ammonia-Ugi-4CR, followed by a copper-catalyzed annulation, to produce N-substituted isoindolin-2-yl-acetamides acs.org. The initial Ugi reaction involves an aldehyde, an amine (ammonia in this case), a carboxylic acid, and an isocyanide (phenylethyl isocyanide). The resulting α-acylamino amide intermediate is a highly functionalized acetamide derivative.

By carefully selecting the aldehyde and carboxylic acid components in an Ugi reaction with phenylethyl isocyanide and an appropriate amine, it is possible to construct a complex acetamide scaffold that could potentially be converted to this compound through subsequent chemical transformations. The versatility of MCRs allows for the rapid generation of diverse molecular structures from simple building blocks acs.org.

Phase Transfer Catalysis in the Synthesis of N-Substituted Acetamides

Phase transfer catalysis (PTC) represents an effective and environmentally conscious methodology for the synthesis of N-substituted acetamides. ijirset.comfzgxjckxxb.com This technique facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase containing an ionic nucleophile and an organic phase containing the substrate. ijirset.comresearchgate.net By eliminating the need for expensive, anhydrous, or hazardous solvents that can dissolve all reactants, PTC often leads to faster reactions, higher yields, and fewer byproducts. ijirset.comcrdeepjournal.org

The mechanism of PTC involves a catalyst, frequently a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports the nucleophilic anion from the aqueous phase into the organic phase. ijirset.comcrdeepjournal.org This "ferrying" action creates a lipophilic ion pair, enabling the nucleophile to react with the organic-soluble substrate. For the synthesis of N-substituted acetamides, PTC is particularly useful for N-alkylation reactions. crdeepjournal.orgresearchgate.net In a process analogous to the synthesis of this compound, an amide anion can be generated in an aqueous or solid phase and transferred to an organic phase to react with an alkylating agent. The use of PTC in a solid-liquid system without solvent can also provide good selectivity and high yields under safe and economical conditions. tandfonline.com

Table 1: Examples of N-Alkylation of Amides via Phase Transfer Catalysis

Amide SubstrateAlkylating AgentCatalystPhase SystemProductReference
BenzamideAlkyl HalidesQuaternary Ammonium SaltSolid-Liquid (solvent-free)N-Alkylbenzamide tandfonline.com
Alcohols, Phenols, AmidesAlkyl Halides/SulfonesPTC CatalystLiquid-LiquidN/O-Alkylated Products crdeepjournal.org
Aromatic CarboxamidesAlkyl IodidesNot SpecifiedSolid-Liquid (solvent-free)N-Alkyl Aromatic Carboxamides tandfonline.com
Benzamide1-OctanolRuCl₂(PPh₃)₃ (Catalyst)Not a classic PTC, but related N-alkylationN-Octylbenzamide researchgate.net

This table is illustrative of N-alkylation reactions of amides where PTC is a relevant synthetic strategy.

Investigations into Reaction Mechanisms and Pathways

Nucleophilic Substitution Mechanisms at the α-Carbon

The α-carbon of this compound is highly susceptible to nucleophilic substitution. This reactivity is governed by the presence of the iodine atom, which is an excellent leaving group due to the stability of the iodide anion (I⁻) and the relative weakness of the carbon-iodine bond compared to other carbon-halogen bonds. libretexts.org The reaction typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. dalalinstitute.com

In an S_N2 reaction, a nucleophile attacks the electrophilic α-carbon from the side opposite to the leaving group (backside attack). dalalinstitute.com This concerted process involves the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the iodide leaving group. dalalinstitute.com The reaction passes through a five-coordinate transition state. A key stereochemical consequence of the S_N2 mechanism is the inversion of configuration at the α-carbon if it is a stereocenter. dalalinstitute.com

The efficiency of this substitution is influenced by several factors:

Substrate Structure: Steric hindrance around the α-carbon can impede the approach of the nucleophile, slowing down or preventing the S_N2 reaction. libretexts.orgcitycollegekolkata.org Primary α-haloacetamides, like the target compound, are generally reactive towards S_N2 displacement. citycollegekolkata.orglibretexts.org

Nucleophile: Stronger nucleophiles lead to faster reaction rates. citycollegekolkata.org

Leaving Group: The reactivity order for halogens as leaving groups is I > Br > Cl > F, making iodoacetamides particularly reactive. libretexts.org

Solvent: Polar aprotic solvents are generally preferred for S_N2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity.

In some cases, particularly with tertiary substrates or under conditions favoring carbocation formation, a unimolecular (S_N1) mechanism may occur, which involves a two-step process with a carbocation intermediate. libretexts.org However, for a primary halide like this compound, the S_N2 pathway is predominant. dalalinstitute.com

Mechanistic Studies of Oxidative Addition in Related N-Arylation Reactions

The formation of an N-aryl bond, as seen in analogues of this compound where the phenylethyl group is attached to a nitrogen that is subsequently arylated, is often achieved through transition metal-catalyzed cross-coupling reactions. The key mechanistic step in these transformations, such as the Buchwald-Hartwig amination (palladium-catalyzed) and the Goldberg reaction (copper-catalyzed), is oxidative addition. syr.edunih.gov

Palladium-Catalyzed N-Arylation: The generally accepted catalytic cycle for Pd-catalyzed amidation begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. syr.edusnnu.edu.cn This step forms a Pd(II)-aryl-halide intermediate. syr.edu The rate of this step is dependent on the nature of the halide, with aryl iodides reacting faster than bromides, which are faster than chlorides. nih.gov Following oxidative addition, a ligand exchange occurs where the amide binds to the palladium center. Subsequent deprotonation and reductive elimination releases the N-arylated amide product and regenerates the active Pd(0) catalyst. syr.edubeilstein-journals.org The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands often facilitating the oxidative addition and subsequent reductive elimination steps. nih.gov

Copper-Catalyzed N-Arylation: The mechanism of the copper-catalyzed Goldberg reaction is less definitively established but is believed to involve a Cu(I) active species. nih.govacs.org Kinetic studies suggest that the rate-determining step is the activation of the aryl halide by a ligated copper(I)-amidate complex. nih.govacs.org Two main pathways have been proposed for this activation: one involving a Cu(I)/Cu(III) redox couple via an oxidative addition process, and another involving a Cu(I)/Cu(II) couple. acs.org While evidence exists for C-N bond-forming reductive elimination from Cu(III) species, a clear pathway for the initial aryl iodide activation remains an area of active investigation. acs.org

Role of Carbene Intermediates in C-H Insertion Reactions Applied to Related Systems

Modern synthetic methods have employed carbene intermediates for the formation of C-N bonds in systems related to amides. nih.gov Carbene C-H insertion is a powerful transformation that allows for the direct functionalization of otherwise unreactive C-H bonds. chemtube3d.comwikipedia.org These reactions are typically catalyzed by transition metals, most notably rhodium and copper, which form metal-carbene (or carbenoid) species from precursors like diazo compounds. nih.govwikipedia.org

The mechanism of insertion depends on the spin state of the carbene. chemtube3d.com

Singlet Carbenes: These species can undergo a concerted insertion into a C-H bond, where the new C-C and C-H bonds form simultaneously through a three-centered transition state. This process generally occurs with retention of stereochemistry. chemtube3d.com

Triplet Carbenes: These diradical species react via a two-step radical pathway, involving hydrogen atom abstraction followed by radical recombination. chemtube3d.com

In the context of synthesizing amide analogues, an N-H insertion is more common and synthetically valuable. A metal carbene generated from a diazo compound can be attacked by the nitrogen of a primary or secondary amide. researchgate.netnih.gov This forms a key intermediate (an ylide), which then undergoes proton transfer or rearrangement to yield the N-alkylated amide product. researchgate.net This methodology provides a rapid and often highly enantioselective route to chiral amides when a chiral catalyst system is employed. researchgate.netnih.gov

Stereochemical Considerations in Synthesis

Approaches to Chiral this compound and its Analogues

The synthesis of chiral versions of this compound and its analogues requires stereocontrolled methods to introduce chirality at one or more stereocenters. The primary targets for stereocontrol are the α-carbon of the acetamide moiety and the benzylic carbon of the phenylethyl group.

Several strategies can be employed:

Use of Chiral Building Blocks: The most straightforward approach is to start with a commercially available chiral precursor, such as chiral phenylethylamine. This amine can be acylated with an appropriate iodoacetylating agent to yield the target compound with a defined stereocenter in the side chain.

Asymmetric Hydrogenation: Chiral amines and their derivatives can be synthesized via the asymmetric hydrogenation of prochiral precursors like imines, enamines, or enamides. acs.org Transition metal catalysts bearing chiral ligands (e.g., based on Iridium or Rhodium) are highly effective for these transformations, often providing high enantioselectivity. acs.org

Chiral Auxiliaries: The use of a chiral auxiliary, such as an N-tert-butanesulfinyl group, is a powerful method for the stereoselective synthesis of chiral amines and their derivatives. nih.govmdpi.com Addition of organometallic reagents to chiral N-tert-butanesulfinyl imines proceeds with high diastereoselectivity, and the auxiliary can be easily removed afterward. nih.gov

Catalytic Asymmetric Reactions: As mentioned previously, the enantioselective synthesis of chiral amides can be achieved through rhodium-catalyzed carbene N-H insertion reactions using a chiral co-catalyst. researchgate.netnih.gov Similarly, stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine using photoredox catalysis provides a modern route to unnatural α-amino acids, which are analogues of the acetamide portion. rsc.org

Table 2: Methodologies for the Synthesis of Chiral Amide Analogues

Synthetic StrategyKey Precursor/ReagentCatalyst/AuxiliaryTarget StereocenterReference
Asymmetric Hydrogenationα-Imino EstersChiral Iridium-Ferrocenylphosphine-Phosphoramidite Ligandα-Carbon of Amino Acid acs.org
Chiral Auxiliary AdditionChiral N-tert-butanesulfinyl iminesOrganometallic Reagents (e.g., Grignard)α-Carbon relative to Nitrogen nih.govmdpi.com
Carbene N-H InsertionPrimary Amide, DiazoacetateRhodium/Chiral Squaramide Co-catalystα-Carbon of Acetamide researchgate.netnih.gov
Photoredox CatalysisCarboxylic Acids, Chiral N-sulfinyl imineOrganic Acridinium Photocatalystα-Carbon of Amino Acid rsc.org

This table summarizes advanced methods applicable to the synthesis of chiral analogues of this compound.

Diastereoselective and Enantioselective Synthetic Pathways

The stereoselective synthesis of α-halo amides, such as this compound, is a critical area of research, as the stereochemistry of these compounds can significantly influence the outcome of subsequent chemical transformations, particularly in the synthesis of biologically active molecules and complex heterocyclic scaffolds. Methodologies to control the diastereomeric and enantiomeric purity of such compounds often rely on the use of chiral auxiliaries, asymmetric catalysis, and the strategic manipulation of reaction conditions.

While specific, detailed studies on the diastereoselective and enantioselective synthesis of this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis can be applied, drawing parallels from reactions with analogous substrates. The primary approaches would involve either the use of a chiral amine precursor or the application of a chiral catalyst to control the introduction of the iodine atom or the formation of a new stereocenter.

One of the most direct strategies to achieve diastereoselectivity in the synthesis of N-substituted α-iodoacetamides is through the use of a chiral amine. For instance, employing an enantiomerically pure phenylethylamine derivative as a chiral auxiliary can effectively control the stereochemical outcome of subsequent reactions. The chiral auxiliary, being an integral part of the molecule, can direct the approach of reagents to a specific face of a prochiral center, leading to the preferential formation of one diastereomer.

A pertinent example, although not directly involving this compound, is the use of (S)-1-phenylethylamine as a chiral auxiliary in radical cyclization reactions of N-substituted α-iodoacetamides. The stereogenic center on the phenylethyl group influences the conformation of the radical intermediate, thereby directing the cyclization to occur in a diastereoselective manner. This principle can be extrapolated to other reactions where the chiral N-(2-phenylethyl) group can bias the stereochemical course of a reaction at the α-carbon of the acetamide moiety.

Another powerful strategy for achieving enantioselectivity is through the use of chiral catalysts. Chiral Lewis acids, for example, can coordinate to the carbonyl oxygen of the amide, creating a chiral environment that can direct the approach of an incoming electrophile or nucleophile. In the context of synthesizing this compound, a hypothetical enantioselective α-iodination of the corresponding N-(2-phenylethyl)acetamide could be envisioned using a chiral Lewis acid in conjunction with an iodine source.

The following table illustrates a hypothetical diastereoselective synthesis of a β-lactam from an N-substituted iodoacetamide, showcasing how the choice of a chiral auxiliary on the nitrogen atom can influence the diastereomeric ratio of the product. While this is a subsequent reaction, it demonstrates the principle of how a chiral element on the phenylethylamine-derived portion can dictate stereochemical outcomes.

Table 1: Hypothetical Diastereoselective β-Lactam Formation Using a Chiral Auxiliary

EntryChiral Auxiliary on NitrogenDiastereomeric Ratio (cis:trans)Yield (%)
1(R)-1-phenylethyl90:1085
2(S)-1-phenylethyl12:8882
3Racemic 1-phenylethyl50:5088

This data is illustrative and based on general principles of diastereoselective synthesis.

Furthermore, enantioselective catalysis could be employed in reactions involving the iodoacetamide as a substrate. For instance, a transition metal-catalyzed cross-coupling reaction at the carbon-iodine bond could be rendered enantioselective by the use of a chiral ligand. The chiral ligand would coordinate to the metal center, creating a chiral catalyst that can differentiate between the two enantiotopic faces of the substrate or intermediate, leading to an enantiomerically enriched product.

The table below presents hypothetical data for an enantioselective α-arylation of this compound, demonstrating the potential of chiral catalysts to control enantioselectivity.

Table 2: Hypothetical Enantioselective α-Arylation of this compound

EntryCatalystChiral LigandEnantiomeric Excess (ee, %)Yield (%)
1Pd(OAc)₂(R)-BINAP9278
2CuI(S)-Phos8581
3NiCl₂(R,R)-Chiraphos8875

This data is illustrative and based on established methodologies in asymmetric catalysis.

In-depth Analysis of this compound Reveals Scant Scientific Data

A thorough investigation into the scientific literature and chemical databases for experimental data on the compound this compound has revealed a significant lack of available information. Despite extensive searches for its structural and computational characterization, the specific experimental data required to construct a detailed analytical profile—including advanced spectroscopic and crystallographic findings—are not present in publicly accessible resources.

Efforts to locate detailed research findings for this compound, which has a molecular formula of C₁₀H₁₂INO and a molecular weight of approximately 289.12 g/mol , were unsuccessful. The required experimental data for techniques crucial to modern chemical analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography, could not be obtained.

Consequently, the creation of a detailed article focusing on the structural elucidation and computational analysis of this specific compound is not feasible at this time. The absence of primary data prevents a scientifically accurate discussion of its molecular geometry, vibrational modes, electronic transitions, fragmentation patterns, and solid-state structure. While information on isomeric compounds or molecules with the same chemical formula but different structures was occasionally encountered, these are not relevant to the specific substance .

This lack of data highlights that not all chemical compounds, even those available commercially or cited in patents, have been subjected to comprehensive academic or industrial research that is published in the public domain. Further original research would be required to establish the detailed structural and analytical profile of this compound.

Structural Characterization and Computational Analysis

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis in the Crystalline State

There are no published crystal structures for 2-iodo-N-(2-phenylethyl)acetamide in major crystallographic databases. Consequently, a detailed analysis of its solid-state conformation, including bond lengths, bond angles, torsion angles, and intermolecular interactions within a crystal lattice, cannot be provided. Such an analysis would typically require single-crystal X-ray diffraction data, which has not been reported for this compound.

Computational Chemistry Studies

Similarly, a comprehensive search of computational chemistry literature did not uncover any studies specifically focused on this compound. Therefore, no data can be presented for the following computational analyses:

No DFT studies have been published that detail the optimized molecular geometry, electronic structure, or thermodynamic parameters of this compound. Such calculations would provide insights into the molecule's stability and preferred three-dimensional shape in the gaseous phase or in solution.

There is no available research on the conformational landscape of this compound. Studies of this nature would involve quantum chemical calculations to identify various low-energy conformers (rotational isomers) and determine their relative energetic stabilities, which is crucial for understanding the molecule's flexibility and potential biological activity.

Without experimental crystal structure data or dedicated computational studies, the nature of intramolecular and intermolecular hydrogen bonding in this compound remains uncharacterized. The amide group (-CONH-) in its structure suggests the potential for N-H···O hydrogen bonds, which are significant in determining the packing of molecules in the solid state and their behavior in solution. However, no specific studies have investigated these interactions for this compound.

An analysis of the frontier molecular orbitals (HOMO and LUMO) and the prediction of electronic properties such as the electrostatic potential surface, ionization potential, and electron affinity for this compound are not available in the current body of scientific literature. This type of analysis is fundamental for predicting the molecule's reactivity and its potential for electronic applications.

No computational studies have been performed to simulate the reaction pathways or to characterize the transition states for reactions involving this compound. Such simulations are vital for understanding the mechanisms of its formation or its reactivity with other chemical species.

Chemical Reactivity and Derivatization Research

Reactivity of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in 2-iodo-N-(2-phenylethyl)acetamide is the most reactive site for nucleophilic attack and elimination reactions due to the high polarizability and good leaving group ability of the iodide ion. cymitquimica.commdpi.com The electron-withdrawing nature of the adjacent carbonyl group further activates the α-carbon, making it susceptible to various transformations.

Participation in Elimination Reactions

The presence of a hydrogen atom on the carbon adjacent to the C-I bond (the β-position) allows for dehydrohalogenation, an elimination reaction that leads to the formation of an alkene. pressbooks.pub This reaction is typically promoted by a base, which abstracts the β-proton. pressbooks.pubkccollege.ac.in The mechanism can proceed through either a concerted (E2) or a stepwise (E1) pathway, depending on the reaction conditions such as the strength of the base, the solvent, and the temperature. matanginicollege.ac.inchemistrysteps.com For a primary alkyl iodide like this compound, the E2 mechanism is generally favored, especially with a strong, sterically hindered base. chemistrysteps.com

The general scheme for the elimination reaction is as follows:

This compound → N-(2-phenylethyl)acrylamide + HI

While specific studies on the elimination reactions of this compound are not extensively documented in the reviewed literature, the principles of E1 and E2 reactions are well-established for alkyl halides. pressbooks.pubmatanginicollege.ac.inclockss.org

Table 1: General Conditions for Elimination Reactions of Alkyl Halides

Reaction TypeSubstrateReagents/ConditionsProduct
E2 EliminationPrimary/Secondary Alkyl HalideStrong, bulky base (e.g., t-BuOK), high temperatureAlkene
E1 EliminationTertiary/Secondary Alkyl HalideWeak base/heatAlkene

Susceptibility to Nucleophilic Attack

The α-carbon atom bonded to the iodine is highly electrophilic and readily undergoes nucleophilic substitution reactions (SN2). mdpi.com A wide variety of nucleophiles can displace the iodide ion. The SN2 mechanism, which involves a backside attack by the nucleophile, is typical for primary alkyl halides and results in an inversion of stereochemistry if the carbon is chiral. mdpi.com

Common nucleophiles that can react with this compound include:

Amines: to form α-amino amides.

Thiolates: to form α-thio amides. mdpi.com

Azides: to form α-azido amides.

Cyanides: to form α-cyano amides.

The reactivity of α-halo amides in nucleophilic substitution is well-documented. For instance, the synthesis of lidocaine (B1675312) involves the alkylation of diethylamine (B46881) with 2-chloro-N-(2,6-dimethylphenyl)acetamide. While no direct examples for this compound were found, analogous reactions are expected to proceed efficiently.

Table 2: Examples of Nucleophilic Substitution on Structurally Related α-Haloamides

SubstrateNucleophileConditionsProductYield (%)
2-chloro-N-(2,6-dimethylphenyl)acetamideDiethylamineEt₃N2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide85
N-(3-iodopropyl)-N,N,N-dimethyloctylammonium iodideThiol-containing peptidesBasic environmentSulfide-linked peptideN/A

Reductive Dehalogenation Strategies

The carbon-iodine bond can be cleaved through reductive dehalogenation to yield the corresponding N-(2-phenylethyl)acetamide. This reaction can be achieved using various reducing agents. Common methods include the use of metal-based reagents and radical-mediated processes. For example, systems like Ru(II) catalysts with 2-propanol as a hydride source have been shown to be effective for the reduction of α-halo amides.

Reactivity of the Amide Functional Group

The amide group in this compound is generally less reactive than the carbon-iodine bond. However, it can undergo several important transformations under specific conditions.

Hydrolysis and Transamidation Reactions

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, typically requires harsh conditions such as strong acid or base and high temperatures. thieme-connect.delibretexts.org

Acidic Hydrolysis: In the presence of a strong acid like HCl, this compound would hydrolyze to form 2-iodoacetic acid and 2-phenylethylammonium chloride. libretexts.org

Basic Hydrolysis: With a strong base like NaOH, the products would be sodium 2-iodoacetate (B8585797) and 2-phenylethylamine. libretexts.org

Table 3: Conditions for the Hydrolysis of Structurally Similar Amides

SubstrateReagents/ConditionsProductsReference
Acetamide (B32628)H₂O, HClAcetic acid, Ammonium (B1175870) chloride libretexts.org
BenzamideNaOHSodium benzoate, Ammonia libretexts.org
N-(2-hydroxy-2-phenylethyl)acetamideAcid or base catalyst2-hydroxy-2-phenylethanol, Acetic acid

Transamidation, the exchange of the amine portion of an amide, is another important reaction. clockss.orgorganic-chemistry.org This transformation can be catalyzed by various reagents, including boric acid, L-proline, and certain metal complexes, often requiring elevated temperatures. organic-chemistry.orgacs.org For example, N,N-dimethylformamide (DMF) can be used as a formylating agent in the presence of a suitable catalyst. acs.org

Table 4: Catalysts and Conditions for Transamidation Reactions

Amide SubstrateAmine NucleophileCatalyst/ConditionsProductYield (%)
N,N-dimethyl amidesPrimary aminesSodium tert-butoxide, room tempN-substituted amideModerate to good
CarboxamidesVarious aminesL-proline, solvent-freeN-substituted amideN/A
Primary amidesAlkyl and aryl amines10 mol% L-proline, neatSecondary amideN/A

N-Alkylation and N-Acylation Pathways

As a secondary amide, the nitrogen atom in this compound can be further functionalized through N-alkylation and N-acylation.

N-Alkylation: This reaction involves the substitution of the amide hydrogen with an alkyl group. It typically requires a strong base to deprotonate the amide nitrogen, making it nucleophilic enough to react with an alkyl halide. researchgate.net Common bases used for this purpose include sodium hydride (NaH) in an aprotic solvent like THF or DMF. rsc.org

N-Acylation: This process introduces an acyl group to the amide nitrogen, forming an imide. This is generally achieved by reacting the amide with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. nih.gov

Table 5: Conditions for N-Alkylation and N-Acylation of Amides

ReactionSubstrate TypeReagents/ConditionsProduct Type
N-AlkylationSecondary Amide1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., R-X)Tertiary Amide
N-AcylationSecondary AmideAcyl chloride (RCOCl) or Anhydride ((RCO)₂O), BaseImide

Reactivity of the Phenylethyl Moiety

The phenylethyl group within this compound offers two primary sites for chemical modification: the aromatic ring and the benzylic position. These sites allow for a range of reactions that can introduce new functional groups and alter the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution Reactions

The phenyl ring of the N-(2-phenylethyl)acetamide scaffold is susceptible to electrophilic aromatic substitution (EAS). The N-acetylethyl substituent (-CH₂CH₂NHC(O)CH₂I) is generally considered a deactivating group due to the electron-withdrawing nature of the amide functionality. However, it directs incoming electrophiles to the ortho and para positions.

Standard EAS reactions like nitration and Friedel-Crafts acylation can be applied, though they may require carefully controlled or vigorous conditions. chemistrysteps.comwikipedia.orguomosul.edu.iq

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using nitrating agents. While classic conditions involve harsh mixed acids (HNO₃/H₂SO₄), modern methodologies employ milder reagents like N-nitrosaccharin, which can offer better functional group tolerance. ethz.ch The reaction is expected to yield a mixture of ortho-nitro and para-nitro isomers.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃. chemistrysteps.comwikipedia.org Due to the deactivating nature of the substituent, this reaction might require forcing conditions. The primary product would be the para-acylated derivative, as the ortho positions are sterically hindered. Intramolecular Friedel-Crafts reactions are also a possibility if the molecule possesses a suitable terminal acyl chloride, leading to cyclic ketones. nih.gov

Reaction TypeReagent ExampleExpected Position(s)Conditions
NitrationHNO₃/H₂SO₄ortho, paraVigorous
NitrationN-Nitrosaccharinortho, paraMild
Friedel-Crafts AcylationAcetyl chloride / AlCl₃paraForcing

Benzylic Functionalization and Oxidation

The benzylic position (the -CH₂- group directly attached to the phenyl ring) is activated for certain reactions, including oxidation. The conversion of this benzylic methylene (B1212753) to a ketone is a valuable transformation. Various catalytic systems have been developed for the aerobic oxidation of benzylic C-H bonds, which are applicable to the phenylethyl scaffold. These methods often offer high selectivity and avoid the need for harsh, stoichiometric oxidants. orgsyn.org

Catalytic systems using N-hydroxyimides (NHIs), such as N-hydroxyphthalimide (NHPI), in the presence of a metal co-catalyst have proven effective. chemchart.com These reactions proceed via a radical mechanism where the NHI facilitates the abstraction of a benzylic hydrogen atom.

Catalyst SystemOxidantTemperatureOutcome
N-hydroxyphthalimide (NHPI) / Fe(NO₃)₃·9H₂OO₂ (Air)90 °CSelective oxidation to ketone
Cerium-alcohol complex / AnthraceneO₂ (Air)Not specifiedSelective benzylic oxidation
Fluorescein (photocatalyst)O₂ (Air)Room TempOxidation to aromatic ketone

Generation and Characterization of Novel Derivatives and Analogues

The iodoacetamide (B48618) functional group is a key reactive handle for derivatization, primarily through nucleophilic substitution of the iodide ion. This, combined with modifications to the phenylethyl moiety, allows for the synthesis of a diverse library of new chemical entities.

Synthesis of Substituted Phenylethylacetamide Derivatives

The labile carbon-iodine bond in this compound makes it an excellent substrate for Sₙ2 reactions. A wide range of nucleophiles can displace the iodide, allowing for the introduction of various functional groups at the alpha-position of the acetamide.

Research has demonstrated the synthesis of related N-substituted acetamides where a starting chloroacetamide is reacted with nucleophiles like 2-mercaptobenzimidazole. nih.gov This approach is directly transferable to the iodo-analogue, which would be even more reactive.

Example Derivatization Reactions:

NucleophileReagent ExampleResulting Functional Group
ThiolSodium thiophenoxide-S-Ph
AmineAmmonia, primary/secondary amines-NH₂, -NHR, -NR₂
Azide (B81097)Sodium azide-N₃
CarboxylateSodium acetate-OC(O)CH₃

Exploration of Heterocyclic Annulation Products

The N-(2-phenylethyl)acetamide framework is a classic precursor for the synthesis of tetrahydroisoquinoline and related heterocyclic systems through intramolecular cyclization reactions.

Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form 3,4-dihydroisoquinolines. orgsyn.orgnrochemistry.comwikipedia.org The resulting imine can be subsequently reduced (e.g., with NaBH₄) to yield a stable tetrahydroisoquinoline ring system. The success of this reaction is highly dependent on the presence of electron-donating groups on the aromatic ring, which activate it towards electrophilic attack by the iminium ion intermediate. nrochemistry.comwikipedia.org

Pictet-Spengler Reaction: A related and powerful method is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. arkat-usa.orgwikipedia.orgjk-sci.com While the parent compound is an amide, hydrolysis to the corresponding amine (2-phenylethanamine) followed by reaction with an aldehyde like formaldehyde (B43269) would provide access to the tetrahydroisoquinoline core.

These cyclization strategies open pathways to complex, polycyclic scaffolds from the relatively simple this compound starting material.

Preparation of Click Chemistry-Compatible Analogues

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for bioconjugation and materials science. The iodoacetamide moiety of the title compound is readily converted into an azide, creating a click-compatible analogue.

The synthesis involves a straightforward nucleophilic substitution of the iodide with an azide salt, typically sodium azide (NaN₃), in a suitable polar aprotic solvent like DMF or acetone (B3395972). masterorganicchemistry.comorganic-chemistry.org The azide ion is an excellent nucleophile, and the iodide is a superb leaving group, ensuring high yields for this transformation. masterorganicchemistry.com One-pot procedures where the azide is generated in situ from an alkyl halide and subsequently reacted with an alkyne have been developed, streamlining the synthesis of triazole products. nih.gov

The resulting compound, 2-azido-N-(2-phenylethyl)acetamide , contains a terminal azide group that can readily undergo a [3+2] cycloaddition reaction with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. This analogue serves as a versatile building block for linking the phenylethylacetamide scaffold to other molecules, surfaces, or biomacromolecules.

Applications in Chemical Research and Development

Role as a Key Synthetic Intermediate

The utility of 2-iodo-N-(2-phenylethyl)acetamide as a synthetic intermediate stems from the reactivity of the carbon-iodine bond, which can participate in various coupling and substitution reactions. This reactivity allows for the introduction of the N-(2-phenylethyl)acetamide moiety into a variety of molecular frameworks.

Building Block for the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules is a cornerstone of modern chemistry, with applications ranging from materials science to pharmaceuticals. lkouniv.ac.in The ability to construct intricate molecular architectures often relies on the use of versatile building blocks that can be readily incorporated into larger structures. This compound serves as such a building block, providing a reactive handle for the introduction of the phenylethylamide group. This moiety is present in a number of biologically active compounds, making this compound a useful starting material in medicinal chemistry research.

Precursor in the Development of Diverse Chemical Scaffolds (e.g., Isoquinolin-2(1H)-yl-acetamides, Isoindolin-2-yl-acetamides)

A significant application of iodoacetamide (B48618) derivatives, including those analogous to this compound, is in the synthesis of heterocyclic scaffolds. researchgate.netnih.gov Specifically, research has demonstrated the use of related Ugi-4CR (four-component reaction) intermediates in the synthesis of isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides. researchgate.netnih.govacs.orgnih.gov

In these synthetic routes, an iodo-containing aromatic compound, which can be conceptually related to this compound's reactive motif, undergoes a copper-catalyzed annulation reaction. nih.govacs.orgrug.nl For instance, the reaction of a Ugi adduct with substituted ethanones or terminal alkynes can lead to the formation of these complex heterocyclic systems. nih.govacs.orgnih.gov The synthesis of isoquinolin-2(1H)-yl-acetamides can be achieved in moderate to good yields through this methodology. acs.orgrug.nl Similarly, the reaction with terminal alkynes can afford isoindolin-2-yl-acetamides. nih.govacs.orgnih.gov This divergent synthesis allows for the creation of two distinct and biologically relevant scaffolds from a common precursor. nih.govacs.org The phenylethyl isocyanide has been specifically mentioned as a component in the Ugi reaction to generate precursors for isoindolin-2-yl-acetamides. nih.govrug.nl

Intermediate in the Synthesis of Pre-functionalized Biomolecules

The iodoacetamide group is a well-known reactive moiety for the alkylation of cysteine residues in proteins and peptides. While direct evidence for the use of this compound in the synthesis of pre-functionalized biomolecules is not prevalent in the provided search results, the general reactivity of iodoacetamides suggests its potential in this area. medchemexpress.com This functional group can be used to introduce the phenylethylamide portion of the molecule onto a biomolecule, thereby modifying its properties. This approach is fundamental in chemical biology for creating bioconjugates and probes to study biological processes. medchemexpress.com

Functional Group Transformations for Downstream Synthesis

The iodoacetamide functionality in this compound is amenable to a variety of chemical transformations, which further enhances its utility as a synthetic intermediate. scribd.comscribd.com

Conversion to Other Halogenated or Non-Halogenated Compounds

The iodine atom in this compound can be replaced by other halogens or removed entirely. scribd.comscribd.com For example, nucleophilic substitution reactions can be employed to replace the iodide with other halides like bromide or chloride, although such transformations are not explicitly detailed for this specific compound in the search results. The carbon-iodine bond can also be reduced to a carbon-hydrogen bond, effectively removing the halogen. These transformations allow for the fine-tuning of the reactivity and properties of the resulting molecules.

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The formation of carbon-carbon and carbon-heteroatom bonds is fundamental to organic synthesis. numberanalytics.comorganic-chemistry.orgnih.gov The carbon-iodine bond in this compound is a prime site for such reactions.

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming new carbon-carbon bonds. organic-chemistry.org While specific examples involving this compound are not provided, the iodo-substituent makes it a suitable substrate for these types of transformations. For instance, a related iodo-containing intermediate was used in a copper-catalyzed C-C coupling/annulation reaction to form isoquinolin-2(1H)-yl-acetamides. acs.org

Carbon-Heteroatom Bond Formation: The carbon-iodine bond can also be readily converted into carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds through nucleophilic substitution or metal-catalyzed cross-coupling reactions. numberanalytics.comnih.govlibretexts.orgmdpi.com For example, the Ullmann condensation can be used to form carbon-nitrogen and carbon-oxygen bonds. mdpi.com This versatility allows for the introduction of a wide range of functional groups, further expanding the synthetic possibilities from this intermediate. numberanalytics.com

Applications in Chemical Biology Research

The unique chemical properties of this compound make it a candidate for several applications in chemical biology, a field that employs chemical techniques to study and manipulate biological systems.

While specific research detailing the use of this compound as a chemical probe for molecular target identification is not extensively documented, its structural features suggest its potential in this area. Chemical probes are small molecules designed to bind to a specific protein target, enabling the study of that protein's function. The iodoacetamide group is a reactive electrophile that can form a covalent bond with nucleophilic amino acid residues, such as cysteine. This covalent and irreversible binding is a desirable feature for a chemical probe, as it can facilitate the isolation and identification of the target protein.

The general principle for using a compound like this compound as a chemical probe would involve:

Synthesis of the Probe: The core molecule, this compound, would be synthesized.

Incubation with a Biological Sample: The probe would be introduced to a complex biological mixture, such as a cell lysate.

Covalent Labeling: The iodoacetamide moiety would react with accessible and reactive nucleophilic residues on proteins, primarily the thiol group of cysteine.

Target Enrichment and Identification: The covalently labeled proteins would then be enriched and identified using techniques like mass spectrometry.

The phenylethyl group of the molecule could contribute to the specificity of binding by interacting with hydrophobic pockets in the target protein. However, without specific research findings, the precise protein targets and the effectiveness of this compound as a chemical probe remain theoretical.

The most prominent and well-established application of iodoacetamide-containing compounds is in bioconjugation, specifically the labeling of cysteine residues in proteins. The thiol group of cysteine is a strong nucleophile that readily reacts with the electrophilic carbon of the iodoacetamide group in an SN2 reaction, forming a stable thioether bond.

A European patent application mentions the use of this compound in the context of modifying cysteine residues in mutant pores. researchgate.net This suggests its application in creating specifically modified proteins for research purposes. The reaction of this compound with a cysteine-containing protein can be represented as follows:

Protein-SH + I-CH2-CO-NH-CH2-CH2-Ph → Protein-S-CH2-CO-NH-CH2-CH2-Ph + HI

This covalent modification can be used to:

Introduce a specific tag or label: The phenylethyl group can serve as a hydrophobic tag.

Study protein structure and function: By modifying specific cysteine residues, researchers can investigate their role in protein folding, stability, and activity.

Develop protein-drug conjugates: While not explicitly documented for this compound, similar iodoacetamide derivatives are used to link cytotoxic drugs to antibodies for targeted cancer therapy.

The table below summarizes the key features of this compound relevant to its use in cysteine labeling.

FeatureDescriptionRelevance in Cysteine Labeling
Reactive Group IodoacetamideForms a stable, covalent thioether bond with the thiol group of cysteine.
Specificity High for sulfhydryl groupsAllows for targeted modification of cysteine residues.
Reaction Conditions Typically performed at neutral to slightly alkaline pHCompatible with the stability of most proteins.
Phenylethyl Moiety Hydrophobic groupCan influence the binding affinity and specificity of the labeling reaction.

Potential in Catalytic Systems (e.g., as a ligand component or substrate)

Currently, there is a lack of specific research in the public domain demonstrating the use of this compound as a ligand component or a substrate in catalytic systems. However, its chemical structure suggests some theoretical possibilities.

As a ligand component , the amide nitrogen and the carbonyl oxygen could potentially coordinate with a metal center. The phenylethyl group could be modified to include other donor atoms to create a multidentate ligand. Such ligands could be used to synthesize transition metal complexes with potential catalytic activity in various organic transformations.

As a substrate , the carbon-iodine bond could undergo reactions catalyzed by transition metals, such as palladium-catalyzed cross-coupling reactions. This could be a route to synthesize more complex molecules by attaching different functional groups at the iodo position.

While these applications are plausible based on the chemical nature of this compound, they remain speculative without direct experimental evidence from published research.

Investigation of Biological Activity and Molecular Interactions Excluding Prohibited Content

In Vitro Studies on Cellular and Subcellular Systems

Comprehensive searches of scientific literature did not yield specific in vitro studies on the biological activities of 2-iodo-N-(2-phenylethyl)acetamide. The following subsections address the specified biological assays and note the absence of direct research for this compound, while providing context from studies on structurally related molecules.

No specific studies evaluating the antibacterial or antifungal activity of this compound were identified. However, the broader class of acetamide (B32628) derivatives has been a subject of antimicrobial research. For instance, studies on benzimidazole-based acetamide derivatives have shown them to be promising antibacterial agents against various pathogens. turkjps.org Similarly, other research has explored the antimicrobial potential of different acetamide series. nih.gov

In one study, new benzimidazole-based acetamide derivatives were synthesized and tested for their antimicrobial properties. Several of these compounds demonstrated notable activity. turkjps.org For example, compounds 2b-2g showed antibacterial activity against Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) value of 125 μg/mL, which was comparable to the standard drug streptomycin. turkjps.org Furthermore, compounds 2p, 2s, 2t, and 2u were identified as the most potent antifungal derivatives against Candida krusei with a MIC of 125 μg/mL. turkjps.org

It is important to reiterate that these findings pertain to different, though structurally related, compounds and not to this compound itself.

Table 1: Examples of Antimicrobial Activity for Benzimidazole-Based Acetamide Derivatives This data is for related compounds, not this compound.

Compound Test Organism MIC (μg/mL) Reference
2b-2g Pseudomonas aeruginosa 125 turkjps.org
Streptomycin Pseudomonas aeruginosa 125 turkjps.org
2p, 2s, 2t, 2u Candida krusei 125 turkjps.org
Ketoconazole Candida krusei 62.5 turkjps.org
2s, 2u Fusarium solani 125 turkjps.org
Ketoconazole Fusarium solani 62.5 turkjps.org

There is no available research on the specific antitumor or antiproliferative effects of this compound in cell lines. However, the N-(2-phenylethyl)acetamide scaffold is found in compounds that have been investigated for anticancer properties. Research into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed them to be potential anticancer agents, particularly against the PC3 prostate carcinoma cell line. nih.gov Another study on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives also identified compounds with potent cytotoxic activity against various cancer cell lines, including Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma). ijcce.ac.ir

For example, in the study of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro moiety demonstrated higher cytotoxicity than those with a methoxy (B1213986) moiety. nih.gov Specifically, compound 2b showed an IC₅₀ of 52 μM against the PC3 cell line. nih.gov

Table 2: Example of In Vitro Cytotoxicity for a Related Phenylacetamide Derivative This data is for a related compound, not this compound.

Compound Cell Line IC₅₀ (μM) Reference
2b PC3 (Prostate Carcinoma) 52 nih.gov
Imatinib (reference) PC3 (Prostate Carcinoma) 40 nih.gov

No studies were found that specifically investigate the in vitro anti-inflammatory activity of this compound. Research on other, unrelated, N-phenethyl derivatives has shown modulation of inflammatory pathways. For example, a novel pyrimidine-2(1H)-thione derivative containing a phenethyl group was shown to reduce the production of nitric oxide (NO) and the expression of COX-2 and iNOS in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov This compound also suppressed the mRNA expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov These findings on a different molecular structure highlight a potential area of investigation for new compounds.

Direct evidence for the enzyme inhibitory activity of this compound is not present in the reviewed literature. The iodoacetamide (B48618) functional group is known to be a reactive alkylating agent, capable of covalently modifying cysteine residues in proteins, which can lead to enzyme inhibition. However, without specific studies on the target compound, its effect on enzymes like cyclooxygenases (COX-1/COX-2) or protein kinases remains unknown. Some research has been conducted on other compounds as selective COX-2 inhibitors, but these are structurally distinct from this compound. google.com

Exploration of Molecular Mechanisms of Action

There are no dedicated studies on the specific molecular targets of this compound. Molecular docking studies have been performed on related compounds like 2-cyano-N-(1-phenylethyl)acetamide to predict their interactions with various protein receptors. tandfonline.com For 2-cyano-N-(1-phenylethyl)acetamide (2CPEA), docking studies with different protein receptors found a binding energy of -7.5 kcal/mol, suggesting potential interactions. tandfonline.com However, this is a different molecule, and similar computational or experimental studies for this compound are needed to understand its potential molecular interactions.

Elucidation of Biochemical Pathway Modulation

The presence of the iodoacetamide functional group in this compound strongly suggests its potential to modulate biochemical pathways through covalent modification of proteins. Iodoacetamide and its derivatives are well-established alkylating agents that exhibit high reactivity towards nucleophilic functional groups found in amino acid residues, particularly the thiol group of cysteine. selleckchem.comwikipedia.org This reactivity forms the basis of their biological effects.

The mechanism of action is rooted in the irreversible alkylation of cysteine residues within protein active sites or allosteric sites. wikipedia.org This covalent bond formation can lead to a conformational change in the protein, thereby altering its activity. Such interactions can result in the inhibition of enzymes, as has been observed with other iodoacetamide derivatives that act as irreversible inhibitors of cysteine peptidases. wikipedia.org The specificity of this interaction can be influenced by the accessibility and reactivity of the target cysteine residue within a given protein. While direct studies on this compound are limited, the established reactivity of the iodoacetamide moiety provides a clear hypothesis for its mechanism of biochemical pathway modulation, primarily through the targeted inactivation of cysteine-containing proteins.

Analysis of Structure-Activity Relationships (SAR) Based on in vitro Findings

While specific in vitro studies detailing the structure-activity relationships (SAR) of this compound are not extensively available in the public domain, valuable insights can be inferred from research on analogous N-phenylethylacetamide and iodoacetamide derivatives.

Studies on N-phenylethylacetamide derivatives have demonstrated that modifications to the phenylethyl group can significantly influence biological activity. For instance, the introduction of substituents on the phenyl ring has been shown to modulate the anti-inflammatory and anticancer efficacy of related compounds. The nature and position of these substituents play a crucial role in the observed activity. frontiersin.org

Furthermore, research on iodoacetamide derivatives has highlighted the importance of the group attached to the acetamide nitrogen in directing the molecule to its biological target. For example, a study on new iodoacetamide derivatives showed that attaching a squalenyl moiety, as opposed to a dodecyl moiety, resulted in a stronger effect on a specific mutant of squalene-hopene cyclase. nih.gov This suggests that the N-(2-phenylethyl) portion of this compound is critical for its specific interactions with biological targets. The stereochemistry of the phenylethyl group, if chiral, can also play a significant role in metabolic stability and receptor binding, as observed in studies of other N-(1-phenylethyl)acetamide derivatives.

Future SAR studies on this compound would likely focus on modifying the phenyl ring with various substituents and altering the length and composition of the ethyl linker to optimize potency and selectivity towards specific biological targets.

Computational Approaches to Biological Interactions

Computational methods are powerful tools for predicting and analyzing the interactions of small molecules with biological macromolecules. However, specific computational studies on this compound are not readily found in publicly accessible scientific literature. The following sections outline the types of computational analyses that would be instrumental in characterizing the biological interactions of this compound.

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies would be invaluable in identifying potential protein targets. Given its nature as an alkylating agent, these studies would likely focus on proteins with reactive cysteine residues in their binding pockets. The simulations would model the non-covalent interactions that position the iodoacetamide group for subsequent covalent bond formation. The N-phenylethyl group would be expected to play a significant role in these initial binding interactions, fitting into hydrophobic pockets and forming other non-covalent interactions that contribute to the binding affinity and specificity.

Ligand-Protein Binding Energy Predictions

Following molecular docking, the prediction of ligand-protein binding energy provides a quantitative estimate of the affinity between a ligand and its target. Various computational methods, from empirical scoring functions to more rigorous but computationally expensive quantum mechanics/molecular mechanics (QM/MM) calculations, can be employed. For this compound, these calculations would be crucial for ranking potential protein targets and for understanding the energetic contributions of the phenylethyl and iodoacetamide moieties to the binding affinity. Such predictions would be essential for prioritizing compounds for experimental testing and for guiding the design of more potent derivatives.

Pharmacophore Modeling and Virtual Screening Studies

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for a series of active iodoacetamide derivatives could be developed to define the key features required for interaction with a specific target. This model, typically comprising features like hydrophobic centers, hydrogen bond acceptors/donors, and aromatic rings, could then be used for virtual screening of large chemical databases to identify novel compounds with the potential for similar biological activity. While no specific pharmacophore models for this compound have been published, this approach holds significant promise for the discovery of new molecules acting on the same biological pathways.

Future Research Directions and Perspectives

Development of Greener and More Sustainable Synthetic Routes

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. ijprt.org Future research on the synthesis of 2-iodo-N-(2-phenylethyl)acetamide and its derivatives will likely focus on developing more sustainable methodologies.

Key areas of development include:

Green Catalysis : Exploring the use of biocatalysts, clays, zeolites, or other recyclable catalysts could offer more environmentally benign reaction pathways. ijprt.org For instance, acidic zeolites have been successfully used in the green synthesis of other heterocyclic compounds, demonstrating high conversion rates and the ability to be reused across multiple reaction cycles. ijprt.org

Alternative Energy Sources : Shifting from conventional heating to energy sources like microwave irradiation or sonochemistry can significantly reduce reaction times and energy consumption. ijprt.org These techniques can induce superheating effects or produce adiabatic processes that accelerate reactions, often leading to higher yields and product quality. ijprt.org

Eco-Friendly Solvents : A major focus will be on replacing traditional, often toxic, organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. One-pot, multi-component reactions in water are becoming increasingly prevalent for the synthesis of complex molecules. tandfonline.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This involves minimizing the use of protecting groups and developing more direct, atom-economic reactions. ijprt.org

Exploration of Unprecedented Reactivity and Novel Transformations

While the reaction of iodoacetamides with thiols is well-established, the full reactive potential of the this compound scaffold remains largely untapped. Future research will likely venture into discovering novel transformations and unprecedented reactivity.

Prospective avenues for exploration include:

Novel Catalytic Systems : Investigating the compound's reactivity under new metal-catalyzed or organocatalyzed conditions could unveil previously unknown reaction pathways. For example, copper-catalyzed annulation reactions have been used to create diverse molecular scaffolds from Ugi reaction intermediates containing iodo-aromatic groups. acs.org

Unconventional Reaction Partners : Moving beyond thiols, studies could explore reactions with other nucleophiles or in cycloaddition reactions to build complex molecular architectures. The discovery of unprecedented reaction modes, such as those found for isatogens leading to pseudoindoxyls, highlights the potential for unexpected and valuable transformations. whiterose.ac.uk

Computational Prediction : The use of Density Functional Theory (DFT) and other computational methods can predict unprecedented reactivity and reaction intermediates before they are explored experimentally. acs.org This approach can guide researchers toward promising areas and accelerate the discovery of novel transformations.

Photochemical Reactions : Exploring the photochemical reactivity of the C-I bond could lead to novel radical-based transformations and the synthesis of unique molecular structures.

Integration of Advanced Automation and High-Throughput Methodologies in Synthesis and Screening

The convergence of robotics, software, and chemistry has paved the way for automated synthesis and high-throughput screening (HTS), dramatically accelerating the pace of discovery. Applying these technologies to this compound and its derivatives is a critical future direction.

Key integrations include:

Automated Synthesis : Robotic platforms can be programmed to perform multi-step syntheses, enabling the rapid creation of large libraries of this compound analogues with diverse substitutions on the phenyl ring or modifications to the acetamide (B32628) group. nih.gov

High-Throughput Screening (HTS) : Once libraries are synthesized, HTS assays can be employed to rapidly screen for compounds with desired biological activities. acs.orgplos.org This is particularly relevant for identifying new covalent inhibitors for enzymes or probes for specific proteins.

Advanced Proteomics Workflows : The integration of automation into chemical proteomics workflows, such as Activity-Based Protein Profiling (ABPP), allows for the screening of vast electrophile libraries against thousands of proteins in their native cellular environment. nih.govnih.gov This approach can identify the specific protein targets of a reactive compound and quantify its reactivity across the proteome. nih.govrsc.org

Table 1: Components of a Proposed Automated Chemical Proteomics Workflow. nih.gov
ComponentFunctionExample Application
SoftwareControls instrumentation, manages protocols, and facilitates communication between the system and the operator.Programming a robotic arm to execute a multi-step protocol for cell lysis, protein alkylation, and digestion.
Hardware (Robotics)Physical execution of tasks, including liquid handling, sample transport, and instrument operation.A robotic arm or assembly line that moves samples between stations for chemical treatment, incubation, and analysis.
Chemical HandlingAutomated dispensing of liquid and solid reagents required for the proteomic workflow.Automated addition of iodoacetamide (B48618) solution to protein lysates for cysteine alkylation.
Analytical InstrumentsIntegrated mass spectrometers or other detectors for final sample analysis.Online liquid chromatography-mass spectrometry (LC-MS) to identify and quantify proteins and their modifications.

Rational Design of Derivatives with Tunable Reactivity for Specific Research Applications

Rational design involves the deliberate modification of a molecule's structure to achieve a specific function. For this compound, this approach can be used to create derivatives with finely tuned properties for specialized applications. umich.edu

Future design strategies will likely focus on:

Tuning Electrophilicity : The reactivity of the iodoacetamide warhead can be modulated by introducing electron-withdrawing or electron-donating groups on the phenylethyl moiety. This allows for the creation of probes that are either more or less reactive, enabling the selective targeting of cysteines with different pKa values or reactivity profiles. acs.orgacs.org

Modulating Steric Hindrance : Altering the substitution pattern on the aromatic ring or the length of the linker can introduce steric bulk that directs the compound to bind to specific pockets on a protein surface, enhancing selectivity.

Incorporating Reporter Tags : The scaffold can be modified to include fluorescent dyes, biotin (B1667282) tags, or other reporter groups. This transforms the compound into a chemical probe for visualizing protein targets via microscopy or for enriching and identifying them using affinity purification and mass spectrometry. nih.gov

Creating Photo-Activatable Probes : The incorporation of photolabile groups could allow for spatio-temporal control over the alkylation reaction, enabling researchers to target proteins in specific cellular compartments or at specific times.

Table 2: Strategies for Rational Design of this compound Derivatives.
Design StrategyStructural ModificationDesired OutcomePotential Application
Tune ReactivityAdd electron-withdrawing groups (e.g., -NO₂) to the phenyl ring.Increase electrophilicity of the iodoacetamide.Targeting less reactive cysteine residues. acs.org
Enhance SelectivityIntroduce bulky substituents to the phenyl ring.Create steric hindrance to favor binding to specific protein pockets.Developing highly selective enzyme inhibitors.
Enable DetectionConjugate a fluorophore (e.g., Cyanine dye) to the scaffold.Create a fluorescent chemical probe.Visualizing protein localization in cells. nih.gov
Improve SolubilityIncorporate polar groups like sulfonates.Increase water solubility for biological assays.Facilitating protein labeling in aqueous buffers. nih.gov

Synergistic Application of Computational and Experimental Approaches in Discovery Research

The integration of computational modeling with experimental validation represents a powerful paradigm in modern chemical research. This synergy allows for the prediction of molecular properties and interactions, which can then be tested and refined in the lab, creating an efficient cycle of discovery.

Future research will benefit from:

Predictive Reactivity Modeling : Computational methods can predict which cysteine residues in the proteome are most likely to react with this compound. For instance, the CIAA (Cysteine reactivity toward IodoAcetamide Alkyne) method utilizes a Random Forest model that incorporates 3D structural properties to predict cysteine reactivity, offering a powerful tool to identify functional and druggable sites. acs.orgchemrxiv.orgescholarship.org

Virtual Screening : Computational docking can be used to screen large virtual libraries of derivatives against the structure of a target protein, prioritizing a smaller number of promising candidates for synthesis and experimental testing. plos.org

Mechanism Elucidation : Quantum mechanics calculations can be used to model reaction pathways, calculate activation energies, and understand the electronic factors that govern the reactivity of the iodoacetamide group, complementing experimental mechanistic studies. researchgate.net

Table 3: An Integrated Computational-Experimental Workflow.
StepComputational ApproachExperimental ApproachSynergistic Outcome
1. Target IdentificationUse predictive models (e.g., CIAA) to identify hyper-reactive cysteines in proteins of interest. acs.orgchemrxiv.orgPerform proteome-wide reactivity profiling (e.g., isoTOP-ABPP) to map reactive cysteines. rsc.orgHigh-confidence identification of potential protein targets.
2. Lead GenerationPerform virtual screening of a derivative library against a target protein structure.Synthesize a focused library of derivatives based on computational hits.Efficient generation of lead compounds with higher probability of success.
3. ValidationMolecular dynamics simulations to predict binding stability and conformational changes.Conduct in vitro binding assays and enzyme inhibition assays.Confirmation of target engagement and biological activity.
4. OptimizationCalculate properties like pKa and solvent accessibility to guide structural modifications. acs.orgSynthesize and test second-generation derivatives to improve potency and selectivity.Rational optimization of lead compounds.

Expansion into New Areas of Chemical Biology and Materials Science

The unique reactivity of the iodoacetamide group positions this compound and its derivatives as valuable tools for expansion into new frontiers of chemical biology and materials science.

Future opportunities include:

Advanced Chemical Probes : Developing next-generation probes for applications beyond simple cysteine labeling. This could include designing bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or molecular glues, where one end binds to a target protein and the other recruits cellular machinery to degrade or modulate it. biorxiv.org

Functional Materials : The covalent reactivity of the iodoacetamide group can be harnessed to functionalize materials. For example, it could be used to immobilize enzymes or antibodies onto surfaces for biosensor applications.

Smart Hydrogels : Incorporating the compound into polymer backbones could lead to the creation of "smart" hydrogels. The iodoacetamide groups could serve as reactive handles for cross-linking the polymer chains or for tethering bioactive molecules, creating materials that can respond to biological stimuli. researchgate.net

Bioconjugation : The development of iodoacetamide derivatives with improved properties, such as enhanced water solubility or different reactive specificities, will continue to be a valuable endeavor for bioconjugation chemistry, which underpins many areas of biomedical research and therapeutics. nih.govbiorxiv.org

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-iodo-N-(2-phenylethyl)acetamide, and how can reaction efficiency be optimized?

  • Answer : A common method involves coupling 2-iodoacetic acid with 2-phenylethylamine using carbodiimide-based coupling agents (e.g., EDCI) and catalytic DMAP in dichloromethane. Optimization can focus on solvent polarity, stoichiometric ratios, and temperature control. For example, increasing the molar ratio of EDCI to 1.5 equivalents and maintaining temperatures below 5°C during activation may improve yields. Post-reaction purification via flash chromatography (e.g., 40% ethyl acetate/hexane) is critical for isolating the product .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

  • Answer : Use a combination of 1H^1H/13C^{13}C NMR to verify amide bond formation and iodine substitution. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity assessment via HPLC-UV with a C18 column (acetonitrile/water gradient) ensures >95% purity. Infrared (IR) spectroscopy can validate the absence of unreacted carboxylic acid groups .

Q. How should researchers monitor the progress of this compound synthesis reactions?

  • Answer : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1 or 9:3 v/v) is effective for tracking reaction progression. Spots can be visualized under UV or via iodine staining. For quantitative monitoring, aliquot sampling followed by HPLC-MS at regular intervals (e.g., every 30 minutes) provides real-time data on reactant consumption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Answer : Conduct comparative structure-activity relationship (SAR) studies using analogs with systematic substitutions (e.g., halogen replacements, alkyl chain variations). Pair this with computational docking to identify binding affinity disparities. For example, replacing iodine with bromine may alter interactions with target enzymes, which can be validated via enzymatic assays and X-ray crystallography .

Q. What strategies are effective in improving the solubility and bioavailability of this compound for in vivo studies?

  • Answer : Derivatization via PEGylation or salt formation (e.g., hydrochloride salts) enhances aqueous solubility. Co-solvent systems (e.g., DMSO:PBS) or nanoemulsion formulations can improve bioavailability. Parallel artificial membrane permeability assays (PAMPA) help screen optimal formulations before animal trials .

Q. What computational methods can predict the reactivity and interaction sites of this compound with biological targets?

  • Answer : Density functional theory (DFT) calculations identify electrophilic sites (e.g., iodine’s polarizability). Molecular dynamics (MD) simulations model ligand-receptor interactions, focusing on the acetamide backbone’s hydrogen-bonding potential. Tools like AutoDock Vina predict binding modes to targets such as G-protein-coupled receptors .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in biological systems?

  • Answer : Use 14C^{14}C-radiolabeled analogs to track metabolite formation in liver microsomes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies phase I (oxidation) and phase II (glucuronidation) metabolites. Comparative studies in CYP450 knockout models can pinpoint enzyme-specific pathways .

Q. What are the critical parameters for scaling up the synthesis of this compound without compromising yield?

  • Answer : Optimize heat dissipation using jacketed reactors to prevent exothermic side reactions. Scale purification via centrifugal partition chromatography (CPC) instead of manual column chromatography. Kinetic studies under flow chemistry conditions ensure consistent mixing and reaction time control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.